molecular formula C12H10N2 B14114249 2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrile

2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrile

Cat. No.: B14114249
M. Wt: 182.22 g/mol
InChI Key: RWSSGCHCTXGLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-tolyl)cyclopropane-1,1-dicarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a p-tolyl group and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile involves the reaction of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate with acetonitrile in the presence of a Lewis acid such as tin(IV) chloride . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 2-(p-tolyl)cyclopropane-1,1-dicarbonitrile in its reactions typically involves the activation of the cyclopropane ring by a Lewis acid, leading to the formation of a reactive intermediate. This intermediate can then undergo nucleophilic addition or cycloaddition reactions, depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved are primarily dictated by the specific reaction partners and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-tolyl)cyclopropane-1,1-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in its chemical reactions. The presence of the p-tolyl group and two cyano groups makes it a valuable intermediate for synthesizing a wide range of complex organic molecules.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C12H10N2/c1-9-2-4-10(5-3-9)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3

InChI Key

RWSSGCHCTXGLIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.